molecular formula C13H13NO B13180329 4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile

4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile

Cat. No.: B13180329
M. Wt: 199.25 g/mol
InChI Key: KOHWVNZIFODGRG-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spiro structure, which involves a naphthalene ring fused with an oxirane ring and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane]-3’-carbonitrile typically involves the reaction of 4-methyl-1,2-dihydronaphthalene with an epoxide and a nitrile source under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane]-3’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane]-3’-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane]-3’-carbonitrile is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require specific molecular interactions and stability.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-methylspiro[2,3-dihydro-1H-naphthalene-4,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C13H13NO/c1-9-6-7-13(12(8-14)15-13)11-5-3-2-4-10(9)11/h2-5,9,12H,6-7H2,1H3

InChI Key

KOHWVNZIFODGRG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(O2)C#N)C3=CC=CC=C13

Origin of Product

United States

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